1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
Properties
IUPAC Name |
1'-(2,1,3-benzothiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16-10-19(25-17-4-2-1-3-13(16)17)7-8-22(11-19)18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTXJVTYNYRBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The spiro[chroman-2,3’-pyrrolidin]-4-one moiety is then introduced via a series of condensation and cyclization reactions. These reactions often require the use of catalysts, specific solvents, and precise temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety can engage in electron transfer processes, making it an effective component in photophysical and photochemical applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s spiro[chroman-2,3'-pyrrolidin]-4-one scaffold distinguishes it from other chromanone derivatives. Key comparisons include:
- Heterocyclic Substituents : The benzo[c][1,2,5]thiadiazole group is more electron-deficient than the benzo[c][1,2,5]oxadiazole seen in CDK9 inhibitors (e.g., compound 13l ), which could enhance interactions with nucleophilic residues in enzyme active sites.
Physicochemical and Electronic Properties
- Electron-Deficient Moieties : The benzo[c][1,2,5]thiadiazole group introduces stronger electron-withdrawing effects compared to benzodioxole (Compound 10) or oxadiazole analogs (e.g., CDK9 inhibitors ). This may improve metabolic stability and membrane permeability.
- Solubility: The carbonyl linker in the target compound likely enhances solubility relative to nonpolar sulfonyl bridges (Compound 16) or hydrophobic benzylidene groups (Compound 10) .
Biological Activity
1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel compound with potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
- Molecular Formula : C₁₉H₁₅N₃O₃S
- Molecular Weight : 365.4 g/mol
- CAS Number : 1448133-16-1
Biological Activity Overview
The compound has shown promising biological activities in various studies, particularly in cancer research. Its mechanism of action and effectiveness against specific cancer cell lines have been evaluated through in vitro assays.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| UACC-62 (melanoma) | 1.85 | High potency observed |
| M14 (melanoma) | 1.76 | Comparable to leading treatments |
| A375 (melanoma) | 2.02 | More effective than Sorafenib |
In a study published in MDPI, the compound exhibited an IC50 value of 1.85 μM against the UACC-62 melanoma cell line, indicating strong inhibitory activity compared to other tested compounds .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells, enhancing cell death.
These mechanisms were confirmed through both in vitro and in vivo studies using murine models .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on Melanoma Treatment :
- Researchers evaluated the compound's effects on melanoma cells and found a significant reduction in cell viability.
- The study noted that the presence of specific functional groups enhanced binding affinity to target proteins involved in cancer progression.
- In Vivo Efficacy :
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the core structure can lead to variations in potency:
- Compounds with electron-donating groups on aromatic rings showed enhanced activity.
- The presence of a propylene linker was associated with improved interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
